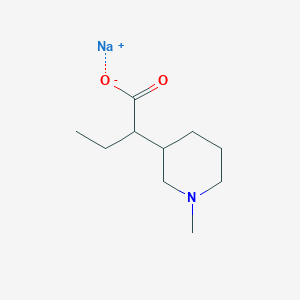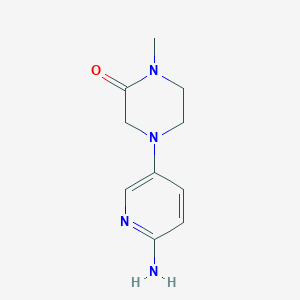
Benzyl 5-hydroxyisoindoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate group is introduced through esterification reactions using benzyl alcohol and carboxylic acid derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Indole-2-carboxylate: Shares the isoindole core but lacks the benzyl and hydroxyl groups.
Benzyl 2,3-dihydro-1H-isoindole-2-carboxylate: Similar structure but without the hydroxyl group at the 5-position.
5-Hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the benzyl group.
Uniqueness: Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
benzyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H15NO3/c18-15-7-6-13-9-17(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8,18H,9-11H2 |
InChIキー |
CPMFZPNWYNVBCN-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)



![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)


![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)

